molecular formula C8H14O2 B6163855 6-methoxyspiro[3.3]heptan-2-ol CAS No. 2628345-83-3

6-methoxyspiro[3.3]heptan-2-ol

Cat. No.: B6163855
CAS No.: 2628345-83-3
M. Wt: 142.2
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Description

6-methoxyspiro[3.3]heptan-2-ol is a naturally occurring compound that belongs to the family of bicyclic monoterpenes. This compound has shown potential in various scientific experiments and research applications, including its use as an antifungal, antibacterial, anticancer, and anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyspiro[3.3]heptan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methoxyspiro[3.3]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the substituents involved .

Scientific Research Applications

6-methoxyspiro[3.3]heptan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-methoxyspiro[3.3]heptan-2-ol involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be due to its ability to disrupt fungal cell membranes, while its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

6-methoxyspiro[3.3]heptan-2-ol can be compared with other similar compounds, such as:

    6-methoxyspiro[3.3]heptane-2-one: A related compound with a ketone functional group instead of an alcohol.

    6-methoxyspiro[3.3]heptane-2-amine: A related compound with an amine functional group instead of an alcohol.

    6-methoxyspiro[3.3]heptane-2-thiol: A related compound with a thiol functional group instead of an alcohol.

The uniqueness of this compound lies in its specific functional group and the resulting chemical and biological properties .

Properties

CAS No.

2628345-83-3

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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